4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-
Overview
Description
4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- is a heterocyclic compound that belongs to the benzoxazole family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- typically involves the condensation of 2-aminophenol with carboxylic acids or their derivatives. One common method includes the reaction of 2-aminophenol with aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction is usually carried out under reflux conditions in solvents like water or ethanol, yielding the desired benzoxazole derivative with high efficiency.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and recyclable catalysts, is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Antifungal Activity: The compound interferes with fungal cell membrane integrity and inhibits key enzymes involved in fungal growth.
Comparison with Similar Compounds
Benzothiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties, benzimidazoles are structurally related to benzoxazoles.
Quinoline Derivatives: These compounds also possess a bicyclic structure and are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness: 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- stands out due to its unique combination of a benzoxazole ring with a hydroxyphenyl group, which enhances its reactivity and biological activity.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-1,3-benzoxazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-10-6-2-1-4-8(10)13-15-12-9(14(17)18)5-3-7-11(12)19-13/h1-7,16H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLJZJZGYIYVSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3O2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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